molecular formula C10H12N2O3 B13000137 N-(2-methyl-5-nitrophenyl)propanamide CAS No. 77252-57-4

N-(2-methyl-5-nitrophenyl)propanamide

Cat. No.: B13000137
CAS No.: 77252-57-4
M. Wt: 208.21 g/mol
InChI Key: ZZYUACZQNLQTQG-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)propanamide is an organic compound with the molecular formula C10H12N2O3 It is a derivative of propanamide, where the amide nitrogen is substituted with a 2-methyl-5-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)propanamide typically involves the reaction of 2-methyl-5-nitroaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-methyl-5-nitroaniline attacks the carbonyl carbon of propanoyl chloride, forming the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products Formed

    Reduction: The major product is N-(2-methyl-5-aminophenyl)propanamide.

    Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile can yield a secondary amide.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a model compound for studying amide bond formation and cleavage.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

N-(2-methyl-5-nitrophenyl)propanamide can be compared with other similar compounds such as:

    N-(2-methyl-4-nitrophenyl)propanamide: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.

    N-(2-methyl-5-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group, leading to differences in physical and chemical properties.

Properties

CAS No.

77252-57-4

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)propanamide

InChI

InChI=1S/C10H12N2O3/c1-3-10(13)11-9-6-8(12(14)15)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

ZZYUACZQNLQTQG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

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